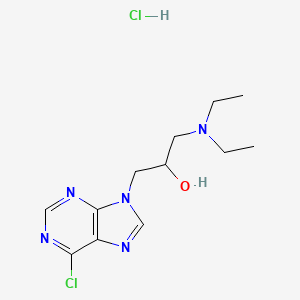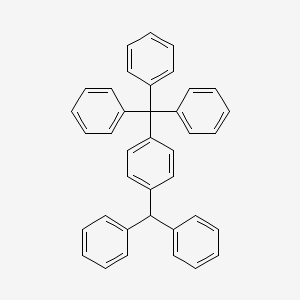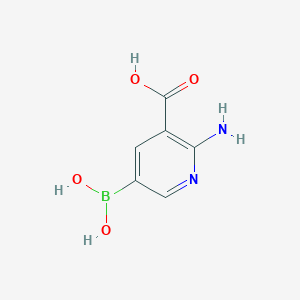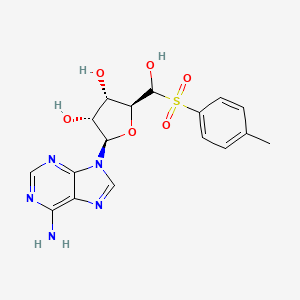
C17H19N5O6S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Tosyladenosine: is a chemical compound with the molecular formula C17H19N5O6S and a molecular weight of 421.43 g/mol . . This compound is a derivative of adenosine, where the hydroxyl group at the 5’ position of the ribose sugar is replaced by a tosyl group (p-toluenesulfonyl group) . The tosyl group is a common protecting group used in organic synthesis to protect hydroxyl groups during chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The preparation of 5’-Tosyladenosine typically involves the tosylation of adenosine. The process begins with the reaction of adenosine with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride . The product is then purified by recrystallization or chromatography to obtain pure 5’-Tosyladenosine .
Industrial Production Methods:
While specific industrial production methods for 5’-Tosyladenosine are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
5’-Tosyladenosine undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosyl group can be displaced by nucleophiles such as halides, amines, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Cyclization: 5’-Tosyladenosine can cyclize to form cyclic adenosine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide in acetone or other polar aprotic solvents are commonly used.
Cyclization: Cyclization reactions often require acidic or basic conditions to facilitate the formation of cyclic structures.
Major Products:
Nucleophilic Substitution: Products include 5’-haloadenosine, 5’-aminoadenosine, and 5’-thioadenosine.
Cyclization: Cyclic adenosine derivatives are formed, which have unique structural and functional properties.
Applications De Recherche Scientifique
5’-Tosyladenosine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5’-Tosyladenosine involves its ability to act as a nucleoside analog. The tosyl group at the 5’ position allows for selective functionalization at other positions on the ribose sugar . This selective modification enables the compound to interact with various molecular targets, including enzymes involved in nucleic acid metabolism . The compound can inhibit or modify the activity of these enzymes, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
- 5’-Tosyluridine
- 5’-Tosylthymidine
- 5’-Tosylinosine
Comparison:
- 5’-Tosyladenosine vs. 5’-Tosyluridine: Both compounds have a tosyl group at the 5’ position, but differ in their nucleobases (adenine vs. uracil). This difference affects their biological activity and applications .
- 5’-Tosyladenosine vs. 5’-Tosylthymidine: Similar to the comparison with 5’-Tosyluridine, the difference in nucleobases (adenine vs. thymine) leads to variations in their chemical reactivity and biological effects .
- 5’-Tosyladenosine vs. 5’-Tosylinosine: The presence of inosine instead of adenosine results in different interactions with enzymes and other molecular targets .
5’-Tosyladenosine stands out due to its unique ability to selectively modify the ribose sugar, making it a valuable tool in nucleic acid research and therapeutic development .
Propriétés
Formule moléculaire |
C17H19N5O6S |
|---|---|
Poids moléculaire |
421.4 g/mol |
Nom IUPAC |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C17H19N5O6S/c1-8-2-4-9(5-3-8)29(26,27)17(25)13-11(23)12(24)16(28-13)22-7-21-10-14(18)19-6-20-15(10)22/h2-7,11-13,16-17,23-25H,1H3,(H2,18,19,20)/t11-,12+,13-,16+,17?/m0/s1 |
Clé InChI |
WPXQVADJANHFII-MJUSHUMKSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)C([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C(C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-(2-Aminoethyl)-N~2~-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14006793.png)
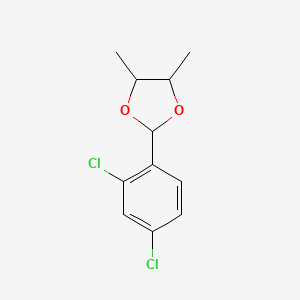
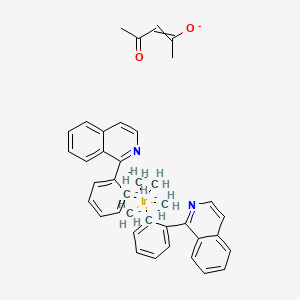
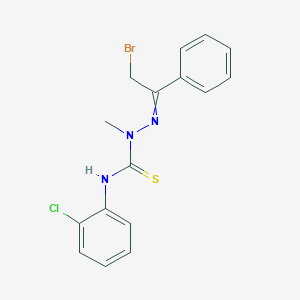
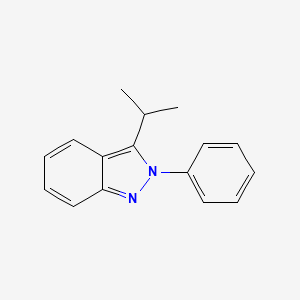
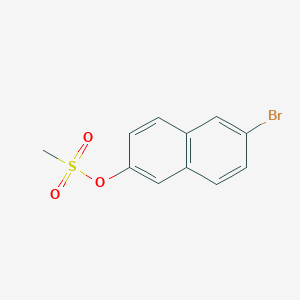

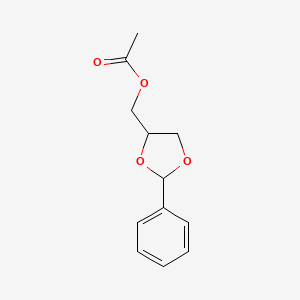
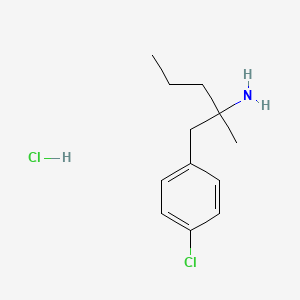
![4-[[2-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride](/img/structure/B14006834.png)
